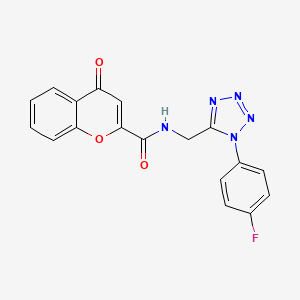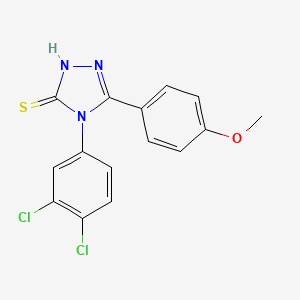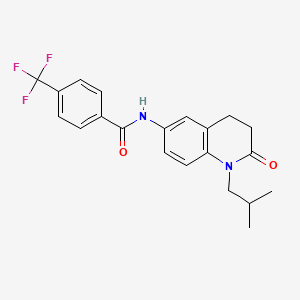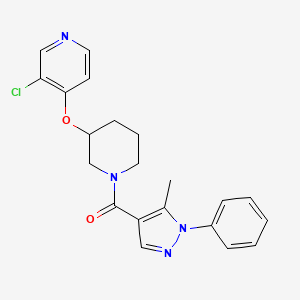
1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will have different electronic and steric properties, which will affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the methoxy group might undergo demethylation, the pyridine ring might participate in electrophilic aromatic substitution, and the urea group could react with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group and the aromatic rings could affect its solubility, while the nitrogen atoms in the piperazine ring could participate in hydrogen bonding .科学的研究の応用
Urease Inhibitors for Medical Applications
Urease is an enzyme involved in the hydrolysis of urea, which plays a role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urea derivatives are studied for their potential as urease inhibitors, aiming to treat such infections. This suggests that compounds similar to the one could be explored for their urease inhibitory activity, potentially offering alternatives to existing treatments with fewer side effects (Kosikowska & Berlicki, 2011).
Chemokine CCR3 Receptor Antagonists
The chemokine receptor CCR3 is associated with allergic diseases such as asthma and atopic dermatitis. Piperazine derivatives, particularly those including urea functionalities, have been identified as potent antagonists of CCR3, suggesting their potential in treating allergic diseases. These findings imply that compounds with structural similarities to the chemical could be valuable for designing new treatments for allergic conditions (Willems & IJzerman, 2009).
Biomarkers for Tobacco Exposure and Cancer Research
Certain urea derivatives and piperazine compounds are utilized as biomarkers in studying the exposure to tobacco carcinogens and their metabolites. This application is crucial for understanding the risk factors and mechanisms underlying tobacco-related cancers, indicating a research avenue where similar compounds might be of use (Hecht, 2002).
Urea Biosensors
The detection and quantification of urea concentrations in various fields, including medical diagnostics and environmental monitoring, have led to the development of urea biosensors. These sensors often use urease as a bioreceptor element, with advancements in the field focusing on enhancing the stability and sensitivity of these biosensors. This suggests a potential application for urea derivatives in improving biosensor technologies (Botewad et al., 2021).
Drug Design and Molecular Modulation
Ureas play a significant role in drug design due to their hydrogen bonding capabilities, which are crucial for drug-target interactions. Urea derivatives have been incorporated into molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, and pharmacokinetic profiles. This underscores the versatility of urea compounds in the development of new pharmaceuticals (Jagtap et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-31-22-11-9-21(10-12-22)27-24(30)26-20-7-5-19(6-8-20)18-28-14-16-29(17-15-28)23-4-2-3-13-25-23/h2-13H,14-18H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSVWJJTMXKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)

![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)



![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)
